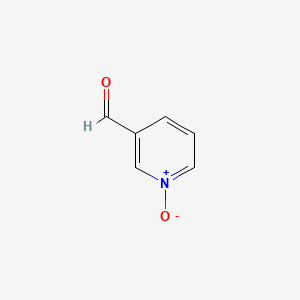

3-甲酰吡啶 1-氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Formylpyridine 1-oxide is a chemical compound with the molecular formula C6H5NO2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Formylpyridine 1-oxide consists of a pyridine ring with a formyl group at the 3-position and an oxide group at the 1-position . The molecular weight is 123.11 .科学研究应用

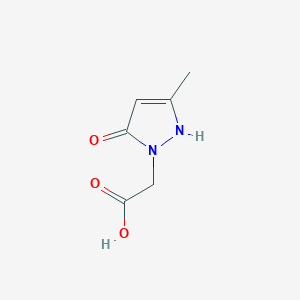

吡唑并[3,4-b]吡啶的合成

3-甲酰吡啶 1-氧化物可用于合成吡唑并[3,4-b]吡啶 . 这些化合物已显示出作为黄嘌呤氧化酶抑制剂的潜力 . 合成涉及 2-卤素的亲核取代和涉及吡啶 3-取代基的环化缩合 .

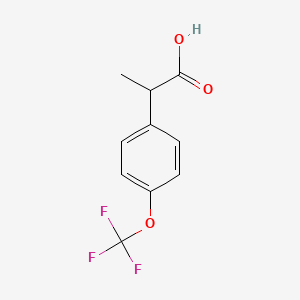

氟化吡啶的合成

3-甲酰吡啶 1-氧化物也可用于合成氟化吡啶 . 氟吡啶的碱性降低,通常比其氯化和溴化类似物反应性更低 . 它们作为各种生物应用的潜在成像剂具有特殊意义 .

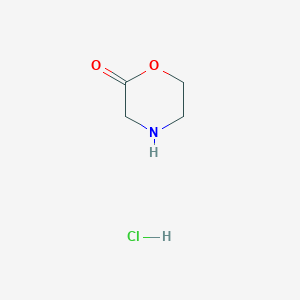

全氟烷基吡啶的合成

具有除草作用的全氟烷基吡啶可以使用 3-甲酰吡啶合成 . 合成涉及 2-氨基-3-甲酰吡啶与 1,3-二羰基化合物和 1,3-环己二酮的反应 .

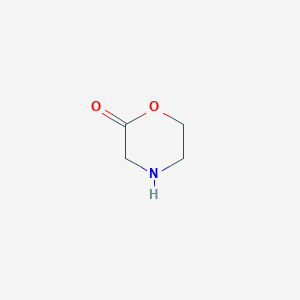

杂环化合物的先驱

包括 3-甲酰吡啶 1-氧化物的吡啶衍生物的席夫碱广泛应用于有机合成,尤其是作为杂环化合物的先驱 .

催化反应中的催化剂

包括 3-甲酰吡啶 1-氧化物的吡啶衍生物的席夫碱用作许多催化反应中的催化剂 .

医药应用

安全和危害

作用机制

Target of Action

This compound is a derivative of pyridine and has a ring structure similar to pyridine

Pharmacokinetics

The pharmacokinetic properties of 3-Formylpyridine 1-oxide include high gastrointestinal absorption and low skin permeation . Its water solubility is high, which may enhance its bioavailability .

生化分析

Biochemical Properties

3-Formylpyridine 1-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it can undergo oxidation and reduction reactions, which are catalyzed by enzymes such as oxidoreductases. Additionally, 3-Formylpyridine 1-oxide can participate in nucleophilic substitution reactions, interacting with nucleophiles like amino acids and other biomolecules . These interactions are crucial for its role in the synthesis of complex organic molecules.

Cellular Effects

The effects of 3-Formylpyridine 1-oxide on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Formylpyridine 1-oxide has been shown to affect the expression of genes involved in oxidative stress responses. It can also modulate cell signaling pathways by interacting with signaling proteins and enzymes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 3-Formylpyridine 1-oxide exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For instance, it can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme activity, affecting metabolic pathways and cellular processes. Additionally, 3-Formylpyridine 1-oxide can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Formylpyridine 1-oxide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Formylpyridine 1-oxide is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to 3-Formylpyridine 1-oxide can result in alterations in cellular metabolism and function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Formylpyridine 1-oxide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of 3-Formylpyridine 1-oxide can cause toxicity and adverse effects, such as oxidative stress and cellular damage. These dose-dependent effects are crucial for understanding the compound’s safety and efficacy in preclinical studies .

Metabolic Pathways

3-Formylpyridine 1-oxide is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze its oxidation and reduction reactions. These metabolic pathways are essential for the compound’s biotransformation and elimination from the body. Additionally, 3-Formylpyridine 1-oxide can influence metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-Formylpyridine 1-oxide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of 3-Formylpyridine 1-oxide can influence its biochemical activity and interactions with other biomolecules .

Subcellular Localization

3-Formylpyridine 1-oxide is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The localization of 3-Formylpyridine 1-oxide can affect its activity and function, as it interacts with different biomolecules in these compartments .

属性

IUPAC Name |

1-oxidopyridin-1-ium-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-5-6-2-1-3-7(9)4-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYJHQOHEHEMOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424167 |

Source

|

| Record name | 3-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22346-73-2 |

Source

|

| Record name | 3-PYRIDINECARBOXALDEHYDE, 1-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)